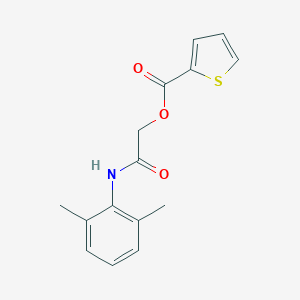
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as DTA, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that can be used to study protein-ligand interactions, enzyme kinetics, and other biochemical processes. DTA is a valuable tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.
作用機序
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate works by binding to proteins and other biomolecules, causing a change in fluorescence that can be detected using spectroscopy or other methods. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a complex between the probe and the biomolecule of interest.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects on its own. It is a non-toxic compound that can be used safely in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate is its high sensitivity and selectivity for binding to proteins and other biomolecules. It can be used to study a wide range of biological processes, and is relatively easy to use and interpret. However, this compound has some limitations as well. It is not suitable for studying the binding of small molecules to proteins, and may not be effective for studying proteins that are highly hydrophobic or have low solubility.
将来の方向性
There are many potential future directions for research involving 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is the development of new probes that can be used to study specific types of proteins or biomolecules. Another area of interest is the use of this compound in drug discovery, where it could be used to identify potential drug targets or to screen large libraries of compounds for their ability to bind to specific proteins. Additionally, this compound could be used in the development of new diagnostic tools for diseases such as cancer or Alzheimer's disease.
合成法
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with 2-(2,6-dimethylanilino)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound can be purified using column chromatography or other methods.
科学的研究の応用
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used in a wide range of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and other biochemical processes. It has been used to study the binding of ligands to proteins such as thrombin, trypsin, and chymotrypsin, as well as to study the kinetics of enzyme-catalyzed reactions. This compound has also been used to study the structure and function of membrane proteins, such as ion channels and transporters.
特性
分子式 |
C15H15NO3S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
[2-(2,6-dimethylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-6-11(2)14(10)16-13(17)9-19-15(18)12-7-4-8-20-12/h3-8H,9H2,1-2H3,(H,16,17) |
InChIキー |
HIZGVJHREFFMHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=CS2 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)
![6-bromo-N-(3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270844.png)
![6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270845.png)
![6-bromo-N-[4-(2-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270846.png)
![4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid](/img/structure/B270847.png)
![6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270848.png)
![6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270849.png)
![propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270852.png)